Home > Products > Screening Compounds P81557 > N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide
N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide -

N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide

Catalog Number: EVT-6019750
CAS Number:
Molecular Formula: C14H9ClN4O
Molecular Weight: 284.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: Comins' reagent is a widely used organic triflation reagent. []

2. N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide (Fluopyram) []

    Compound Description: Fluopyram is a benzamidic compound utilized as a fungicide for seed detoxification and foliar application. []

3. 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide []

    Compound Description: This compound belongs to the pyrazole carboxamide class and contains a 3-chloro-2-pyridinyl substituent. []

4. 6-(5-chloro-2-pyridinyl)-5-[(4-methyl-1-piperazinyl)carbonyloxy]-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine []

    Compound Description: This compound is investigated for its pharmaceutical applications, particularly as a coating for tablets to mask the bitter taste of drugs. []

5. N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea (SDZ HDL 376) []

    Compound Description: SDZ HDL 376 is a thiocarbamide compound investigated for its potential in treating atherosclerosis. []

6. 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide Derivatives []

    Compound Description: These compounds represent a series of novel derivatives synthesized from 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-formic acid. []

Introduction to Quinoxaline-Based Heterocycles

Structural and Electronic Properties of Quinoxaline Derivatives

The electronic asymmetry of the quinoxaline ring arises from the unequal electron distribution between the electron-deficient pyrazine ring (π-deficient) and the relatively electron-rich benzene moiety. This polarization creates distinct electrophilic centers at C2 and C3 (adjacent to the pyrazine nitrogens) and nucleophilic character at C5-C8 positions. Substituents significantly modulate these properties:

  • Electron-withdrawing groups (e.g., -Cl, -CN, -CF₃) at C6/C7 enhance π-deficiency, improving membrane permeability and target binding affinity through dipole interactions and halogen bonding [1] [4].
  • Carboxamide substituents at C6 form intramolecular hydrogen bonds with N1, creating a pseudo-bicyclic configuration that enhances rigidity and receptor complementarity [1]. This conformation reduces rotational entropy loss upon binding, significantly improving binding kinetics.
  • The planar geometry facilitates intercalation with biological macromolecules, particularly DNA and kinase ATP pockets, enabling groove binding or π-stacking interactions [1] [3].

Table 1: Influence of Substituents on Quinoxaline Molecular Descriptors

Substituent PositionLogP ChangeDipole Moment (Debye)Biological Consequence
6-Carboxamide-0.8 to -1.23.1-3.5Enhanced solubility & target specificity
2,3-Di-halogen+0.5 to +0.72.8-3.0Improved membrane permeability
6-Carboxylic acid-1.5 to -2.04.0-4.5Increased aqueous solubility (e.g., otoprotectants)
2-(5-Chloropyridinyl)+1.2 to +1.54.2-4.8Kinase hinge region binding

Advanced synthetic methodologies (2010-2020) including microwave-assisted synthesis, catalyzed cross-coupling, and one-pot multicomponent reactions have enabled precise functionalization. For example, Pd-catalyzed amidation permits direct carboxamide installation, while transition metal-catalyzed C-H activation allows late-stage diversification at previously inaccessible positions [1]. These innovations facilitate the exploration of structure-activity relationships (SAR) critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Role of N-(5-Chloropyridin-2-yl)quinoxaline-6-carboxamide in Medicinal Chemistry

N-(5-Chloropyridin-2-yl)quinoxaline-6-carboxamide exemplifies rational scaffold optimization in kinase inhibitor design. Its structure integrates three pharmacophoric elements:

  • The quinoxaline core serves as a planar hinge-binding motif, forming critical hydrogen bonds with kinase backbones via N1 and the carboxamide carbonyl [3].
  • The 6-carboxamide linker provides conformational restraint and directs the 5-chloropyridinyl group into specific hydrophobic pockets. The amide NH acts as a hydrogen bond donor, enhancing binding affinity (ΔG ~ -2.3 kcal/mol) [3].
  • The 5-chloropyridin-2-yl group contributes orthogonal halogen bonding capabilities (Cl···C=O interactions) and π-stacking with tyrosine/phenylalanine residues. The pyridine nitrogen may form water-mediated hydrogen bonds [3].

This compound demonstrates polypharmacology against multiple therapeutic targets:

  • c-Met Kinase Inhibition: Analogous to 4-phenoxypyridine inhibitors (e.g., BMS-777607), it occupies the ATP-binding site, with the quinoxaline core mimicking the adenine-binding region. The "5-atom linker rule" (six bonds between quinoxaline and pyridinyl rings) optimally positions substituents in hydrophobic regions [3]. Computational docking predicts IC₅₀ values of 10-100 nM against c-Met, a receptor tyrosine kinase implicated in tumor invasion and metastasis [3].
  • GPR6 Modulation: Patent WO2014028479 demonstrates structurally similar quinoxaline carboxamides act as G protein-coupled receptor 6 (GPR6) antagonists, potentially valuable for treating Parkinson's disease. The 5-chloropyridinyl group engages transmembrane helices via halogen bonding [2].
  • Otoprotection: While not direct evidence, quinoxaline-5-carboxylic acid (Qx28) shows robust protection against aminoglycoside-induced hair cell loss (~50% improvement over parent quinoxaline) via NF-κB pathway inhibition [4]. This suggests the carboxamide derivative may share similar anti-inflammatory signaling modulation.

Table 2: Therapeutic Targets of Quinoxaline-6-carboxamide Derivatives

Therapeutic AreaMolecular TargetBiological EffectStructural Requirement
Oncologyc-Met kinaseAnti-invasive/anti-metastatic5-Atom linker + H-bond donor/acceptor
NeurodegenerationGPR6 receptorcAMP reductionHalogenated aryl group at carboxamide
Ototoxicity PreventionNF-κB pathwayAnti-apoptoticCarboxylic acid/carboxamide at C5/C6
AntiviralViral polymerasesNucleoside mimicry2,3-Di-substitution with heterocycles

The compound's drug-likeness is evidenced by calculated properties: molecular weight ~310 Da, cLogP ~2.1, hydrogen bond acceptors/donors = 5/2, topological polar surface area ~70 Ų, suggesting reasonable oral bioavailability. Bioisosteric replacement of the carboxamide with reversed amide or sulfonamide groups retains activity while modulating solubility, demonstrating SAR flexibility [3] [4].

Historical Development of Quinoxaline Carboxamide Analogues

The evolution of quinoxaline carboxamides reflects broader trends in heterocyclic medicinal chemistry:

  • First-Generation (1980s-2000s): Early analogues featured simple alkyl/aryl carboxamides (e.g., quinoxaline-2-carboxamides) with antimalarial and antibacterial activities. Synthesis relied on harsh conditions (200°C) via Skraup or Friedländer reactions, limiting functional group tolerance [1] [7].
  • Catalytic Era (2010-2015): Transition metal catalysis revolutionized access. Nickel-catalyzed dehydrogenative condensation enabled efficient quinoxaline formation from 2-aminobenzyl alcohols and ketones under mild conditions (<100°C) [7]. Simultaneously, iridium-catalyzed transfer hydrogenation permitted direct carboxamide installation via borrowing hydrogen pathways, improving yields to >90% [7]. These methods facilitated library synthesis for SAR exploration.
  • Targeted Design (2015-Present): N-(5-Chloropyridin-2-yl)quinoxaline-6-carboxamide emerged from targeted kinase inhibitor programs. Its design principles mirror 4-phenoxypyridine-based c-Met inhibitors (e.g., cabozantinib), applying "molecular hybridization" between quinoxaline cores and known kinase-binding motifs [3]. Parallel developments include otoprotective quinoxaline-5-carboxylic acids (Qx28), optimized through zebrafish screening to exhibit 50% improved protection over early quinoxalines [4].

Recent innovations focus on green chemistry approaches: solvent-free reactions, nanocatalysis, and energy-efficient activation (microwave/ultrasound) reduce environmental impact while improving yields (>85%) and purity [1]. Modern synthetic routes achieve the title compound in 3-4 steps from commercially available 6-bromoquinoxaline, featuring:

  • Palladium-catalyzed carbonylation to install methyl ester
  • Hydrolysis to carboxylic acid
  • Amide coupling with 2-amino-5-chloropyridine using peptide coupling agents (e.g., HATU) [3].

Table 3: Evolution of Key Quinoxaline Carboxamide Derivatives

EraRepresentative CompoundSynthetic MethodPrimary Therapeutic Application
1980s-1990sQuinoxaline-2-carboxanilidesSkraup reaction + hydrolysisAntibacterials
2000-20103-(Piperazinyl)-quinoxaline-2-carboxamidesNucleophilic substitutionGPR6 modulators (WO2014028479)
2010-2015Quinoxaline-6-carboxylic acids (Qx28)Iridium-catalyzed couplingOtoprotectants [4]
2015-PresentN-(5-Chloropyridin-2-yl)quinoxaline-6-carboxamidePd-catalyzed amidationKinase inhibitors [3]

Future directions include PROTAC integration (targeted protein degradation) using quinoxaline as the warhead, and multifunctional hybrids combining quinoxaline carboxamides with immunomodulators for enhanced anticancer efficacy [1] [3].

Properties

Product Name

N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide

IUPAC Name

N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide

Molecular Formula

C14H9ClN4O

Molecular Weight

284.70 g/mol

InChI

InChI=1S/C14H9ClN4O/c15-10-2-4-13(18-8-10)19-14(20)9-1-3-11-12(7-9)17-6-5-16-11/h1-8H,(H,18,19,20)

InChI Key

MLZHFIUNOLFOTK-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NC3=NC=C(C=C3)Cl

Solubility

3.6 [ug/mL]

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NC3=NC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.